1-(Cyclohexylamino)-4-((4-ethoxyphenyl)amino)anthraquinone
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Overview
Description
1-(Cyclohexylamino)-4-((4-ethoxyphenyl)amino)anthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of cyclohexylamino and ethoxyphenylamino groups attached to the anthraquinone core, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylamino)-4-((4-ethoxyphenyl)amino)anthraquinone typically involves the following steps:
Nitration: The anthraquinone core is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups.
Substitution: The amino groups are then substituted with cyclohexylamino and ethoxyphenylamino groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylamino)-4-((4-ethoxyphenyl)amino)anthraquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: The amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthraquinones
Scientific Research Applications
1-(Cyclohexylamino)-4-((4-ethoxyphenyl)amino)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-4-((4-ethoxyphenyl)amino)anthraquinone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-((4-ethoxyphenyl)amino)anthraquinone
- 1-(Cyclohexylamino)-4-aminoanthraquinone
- 1-(Cyclohexylamino)-4-((4-methoxyphenyl)amino)anthraquinone
Uniqueness
1-(Cyclohexylamino)-4-((4-ethoxyphenyl)amino)anthraquinone is unique due to the specific combination of cyclohexylamino and ethoxyphenylamino groups attached to the anthraquinone core. This unique structure may impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
77946-99-7 |
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Molecular Formula |
C28H28N2O3 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-(cyclohexylamino)-4-(4-ethoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H28N2O3/c1-2-33-20-14-12-19(13-15-20)30-24-17-16-23(29-18-8-4-3-5-9-18)25-26(24)28(32)22-11-7-6-10-21(22)27(25)31/h6-7,10-18,29-30H,2-5,8-9H2,1H3 |
InChI Key |
PRZSLFLPSHUQRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
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